tert-butyl N-[2-amino-2-(4-methoxyphenyl)ethyl]carbamate
Overview
Description
tert-butyl N-[2-amino-2-(4-methoxyphenyl)ethyl]carbamate: is a chemical compound with the molecular formula C14H22N2O3 and a molecular weight of 266.34 g/mol . This compound is often used in research settings, particularly in the fields of chemistry and biology, due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-amino-2-(4-methoxyphenyl)ethyl]carbamate typically involves the protection of amine groups using carbamate protecting groups. One common method includes the use of tert-butyl chloroformate and an amine . The reaction conditions often involve mild temperatures and the use of organic solvents such as dichloromethane.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protective group strategies. Optimization of reaction conditions, such as temperature and solvent choice, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[2-amino-2-(4-methoxyphenyl)ethyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[2-amino-2-(4-methoxyphenyl)ethyl]carbamate is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of functional groups during complex synthetic processes .
Biology and Medicine: This compound is used in the synthesis of various biologically active molecules, including pharmaceuticals. It serves as an intermediate in the production of drugs that target specific biological pathways .
Industry: In industrial applications, this compound is used in the large-scale synthesis of complex organic molecules. Its stability and reactivity make it suitable for various chemical manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-amino-2-(4-methoxyphenyl)ethyl]carbamate involves its role as a protecting group. It temporarily masks the reactivity of amine groups, allowing for selective reactions to occur at other sites within a molecule. This selective protection is crucial in multi-step synthetic processes, particularly in peptide synthesis .
Comparison with Similar Compounds
- tert-butyl N-(2-bromoethyl)carbamate
- tert-butyl N-(4-aminomethyl)phenylcarbamate
- tert-butyl N-(2-dimethylaminoethyl)carbamate
Uniqueness: tert-butyl N-[2-amino-2-(4-methoxyphenyl)ethyl]carbamate is unique due to its specific structural features, such as the methoxyphenyl group, which imparts distinct reactivity and stability. This makes it particularly useful in selective protection strategies in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-[2-amino-2-(4-methoxyphenyl)ethyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)16-9-12(15)10-5-7-11(18-4)8-6-10/h5-8,12H,9,15H2,1-4H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPRBIGJWBCZKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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